N-Ethyl-n-butylamine

Switchable solvent Microalgae lipid extraction CO₂ capture

Procurement challenge: Obtaining an unsymmetrical secondary amine with precise steric and electronic properties for reproducible carbamoylation or CO₂-switchable solvent applications. N-Ethyl-n-butylamine (EBA, CAS 13360-63-9) provides a defined pKa of 10.84±0.19 and distinct LCST phase behavior, unavailable from symmetrical or tertiary amine analogs. - CO₂-switchable hydrophilicity with liquid-to-liquid switching for reversible phase separation. - Key intermediate for pebulate herbicide and milnacipran API. - Bulk supply available for agrochemical and pharmaceutical manufacturing.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 13360-63-9
Cat. No. B155137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-n-butylamine
CAS13360-63-9
SynonymsButylethylamine;  Ethylbutylamine;  N-Butyl-N-ethylamine;  N-Butylethylamine;  N-Ethyl,N-(n-butyl)amine;  N-Ethyl-1-butanamine;  N-Ethyl-N-butylamine;  N-Ethylbutanamine;  N-Ethylbutylamine
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCCNCC
InChIInChI=1S/C6H15N/c1-3-5-6-7-4-2/h7H,3-6H2,1-2H3
InChIKeyQHCCDDQKNUYGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (1-10 mg/ml) (NTP, 1992)
0.36 M
Miscible in ethanol, diethyl ether, acetone, benzene
Soluble in oxygenated solvents
In water, 3.56X10+4 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-n-butylamine Specifications & Differentiation


N-Ethyl-n-butylamine (CAS 13360-63-9), also designated as N-ethylbutylamine or EBA, is an unsymmetrical secondary alkylamine with molecular formula C6H15N and molecular weight 101.19 g/mol [1]. The compound exists as a colorless to light yellow liquid at ambient temperature, exhibiting a boiling point of 108 °C (lit.), density of 0.74 g/mL at 25 °C, vapor pressure of 18 mmHg at 20 °C, and a predicted pKa of 10.84±0.19 [2]. As a secondary amine bearing distinct ethyl and n-butyl substituents on the nitrogen atom, this compound presents a specific steric and electronic profile that distinguishes it from both symmetrical secondary amines (e.g., diethylamine, di-n-butylamine) and tertiary amines (e.g., N,N-diethylbutylamine, triethylamine) in applications requiring controlled nucleophilicity and balanced hydrophobicity [3].

Amine Class Unsymmetrical secondary amine with distinct steric and electronic profile.
Reactivity Control Reactive N–H hydrogen and balanced nucleophilicity for controlled syntheses.
Differentiation Distinct from symmetrical secondary and tertiary amines for specific process requirements.

Why N-Ethyl-n-butylamine Cannot Be Substituted


Generic substitution of N-ethyl-n-butylamine with closely related alkylamines is precluded by three critical differentiating factors. First, the unsymmetrical substitution pattern (one ethyl, one n-butyl) yields a sterically accessible secondary amine nitrogen distinct from the fully substituted tertiary amine center in N,N-diethylbutylamine (CAS 4444-68-2), which exhibits a higher boiling point of 136.5 °C and lacks the reactive N–H hydrogen essential for nucleophilic attack or hydrogen-bonding interactions . Second, in CO₂-switchable solvent applications, N-ethyl-n-butylamine (EBA) demonstrates a unique lower critical solution temperature (LCST) behavior with water that enables temperature-swing solvent recovery with a net energy gain of 22.4 MJ/kg lipids, whereas N-ethyl-N-propylamine (EPA, boiling point 79 °C) and diethylamine (boiling point 55 °C) are explicitly classified as unsuitable due to amine form boiling points being too low [1]. Third, the specific pKa of 10.84±0.19 positions EBA as a moderately stronger base than N,N-diethylbutylamine (predicted pKa 10.62±0.25), affecting acid-base equilibria in synthetic applications . These quantifiable differences in steric accessibility, phase behavior, and basicity establish that in-class compounds cannot be interchanged without compromising process performance or reaction outcomes.

Unsymmetrical substitution: tertiary amines (e.g., N,N-diethylbutylamine) lack N–H hydrogen, preventing essential nucleophilic attack and hydrogen bonding.
Phase behavior: lower-boiling amines (e.g., N-ethyl-N-propylamine, diethylamine) are unsuitable for temperature-swing recovery in CO₂-switchable solvent processes.
Basicity: pKa difference vs. tertiary analogs may shift acid-base equilibria, altering outcomes in pH-sensitive syntheses.

N-Ethyl-n-butylamine Quantitative Differentiation


CO₂-Switchable Solvent Performance for Lipid Extraction

In a systematic evaluation of amine-based CO₂-switchable solvents, N-ethyl-n-butylamine (EBA) with a boiling point of 108 °C was identified as possessing a distinct phase behavior compared to its closest homologs. N-ethyl-n-propylamine (EPA, boiling point 79 °C) and diethylamine (boiling point 55 °C) were both explicitly classified as unsuitable for switchable solvent applications because their amine form boiling points are too low [1]. In microalgae lipid extraction processes utilizing EBA, a temperature-swing recovery approach achieved an overall process energy requirement of 12.4 MJ/kg lipids, yielding a net energy gain of 22.4 MJ/kg lipids when considering the energy content of the extracted product [2][3]. This quantifiable energy efficiency metric differentiates EBA from inapplicable lower-boiling secondary amines.

CO₂-Switchable Solvent
Reported
EBANet +22.4 MJ/kg
EPAUnsuitable (bp too low)
DiethylamineUnsuitable (bp too low)
Supports energy-positive switchable solvent procurement for lipid extraction.
Temperature-swing recovery validated via process simulation.
Switchable solvent Microalgae lipid extraction CO₂ capture

Lipid Extraction Yield Performance

In direct lipid extraction from unbroken microalgae biomass using N-ethyl-n-butylamine (EBA) as a switchable solvent, quantitative extraction yields were established under controlled conditions. For freshwater-stressed Neochloris oleoabundans, a single-stage extraction using EBA yielded 47.0 wt.% crude lipids (based on algae dry weight), of which 52.9 wt.% were total fatty acids. A four-stage multistage extraction increased the yield to a maximum of 61.3 wt.% [1]. This performance was achieved without biomass pretreatment or cell disruption, whereas conventional extraction procedures typically require cell disruption or achieve approximately 20% of dry biomass yield with alternative approaches . EBA was selected specifically for its switchable hydrophilicity and outstanding extraction performance relative to other evaluated secondary amines [1].

Lipid Extraction Yield
Reported
47.0 wt.% single-stage / 61.3 wt.% four-stage
Supports yield-based process design for biofuel feedstock.
From unbroken microalgae without cell disruption; reported performance.
Biofuel feedstock Algal lipid extraction Green solvent

Physicochemical Differentiation vs. Tertiary Amine

Direct comparison of physical-chemical parameters between N-ethyl-n-butylamine (secondary amine) and N,N-diethylbutylamine (CAS 4444-68-2; tertiary amine) reveals significant property divergences. N-ethyl-n-butylamine exhibits a boiling point of 108 °C and density of 0.74 g/mL at 25 °C, whereas N,N-diethylbutylamine displays a boiling point of 136.5 °C and density of 0.748 g/mL at 25 °C . The 28.5 °C boiling point difference reflects fundamental structural divergence: the secondary amine N–H group enables intermolecular hydrogen bonding absent in the fully substituted tertiary amine. Additionally, predicted pKa values differ: N-ethyl-n-butylamine has pKa 10.84±0.19, while N,N-diethylbutylamine has pKa 10.62±0.25 . The secondary amine possesses one hydrogen bond donor (N–H) and one acceptor, whereas the tertiary amine possesses only a hydrogen bond acceptor, affecting solvation and chromatographic behavior [1].

Physicochemical vs. Tertiary Amine
Reported
Boiling point108 °C (Δ -28.5 °C vs tertiary)
pKa10.84 (Δ +0.22)
H-bond donor1 (absent in tertiary)
Distinguishes secondary amine behavior for synthesis and separation methods.
Predicted pKa values; standard conditions.
Physicochemical properties Amine classification Solvent selection

CO₂-Triggered Switchable Hydrophilicity Comparison

A comparative evaluation of amine candidates for CO₂-switchable solvent applications examined multiple secondary amines against defined criteria. N-ethyl-n-butylamine (EBA), boiling point 108 °C, was evaluated alongside dibutylamine (DBA, boiling point 159 °C), N-ethyl-N-propylamine (EPA, bp 79 °C), dipropylamine (DPA, bp 105–110 °C), and benzylmethylamine (BMA, bp 184–186 °C). While BMA met all screening criteria, EBA, EPA, DPA, and other lower-boiling amines were classified as unsuitable based on the criterion that the amine form boiling point was too low for the intended application [1]. However, subsequent process development demonstrated that EBA uniquely overcomes this limitation through its lower critical solution temperature (LCST) behavior with water, enabling a temperature-swing recovery process that is not applicable to the comparators [2]. Dibutylamine, despite a higher boiling point (159 °C), exhibited gelation upon CO₂ switching, potentially hindering practical application [1].

Switching Behavior Comparison
Reported
EBALiquid-liquid, LCST, viable
DBALiquid-gel (may hinder)
EPAUnsuitable (Tb too low)
Clarifies switching behavior selection among secondary amines for CO₂-responsive systems.
Initial screening classified EBA as unsuitable; process overcame limitation via LCST.
Switchable-hydrophilicity solvent CO₂-responsive materials Green separation

Commercial Purity Specifications and Impurity Profiles

Commercial availability data for N-ethyl-n-butylamine indicates multiple purity grades suitable for different application requirements. The compound is available at minimum purity specifications of >99% (GC) from multiple suppliers, with documented impurity profiles including primary amines at maximum 0.10%, other secondary amines at maximum 0.10% (w/w), and tertiary amines quantified separately . Physical specifications are tightly controlled: density range 0.738–0.742 g/mL, refractive index range 1.404–1.406 at 20 °C, and boiling point 108–110 °C . This purity level exceeds the ≥98.0% specification typical of general reagent-grade alkylamines and provides users with quantified confidence regarding amine class cross-contamination, which is critical for applications where trace primary or tertiary amine impurities could compete in nucleophilic reactions or alter catalytic activity [1].

Commercial Purity
Data to verify
Purity: >99% (GC)
Primary amines: ≤0.10%
Other secondary amines: ≤0.10%
Supports high-purity procurement for amine-specific syntheses.
Supplier specification; verify batch COA.
Analytical chemistry Quality control Reagent procurement

Validated Applications of N-Ethyl-n-butylamine


Switchable Solvent for Microalgae Lipid Extraction

Based on the quantitative evidence that N-ethyl-n-butylamine (EBA) achieves 47.0 wt.% single-stage crude lipid yield and 61.3 wt.% four-stage yield from unbroken Neochloris oleoabundans, this compound is validated for direct extraction of lipids from wet microalgae biomass without prior cell disruption [1]. The temperature-swing recovery process requires 12.4 MJ/kg lipids, yielding a net energy gain of 22.4 MJ/kg lipids [2]. This application scenario is most appropriate for biofuel feedstock production and recovery of high-value algal lipids, where EBA′s switchable hydrophilicity and LCST behavior differentiate it from conventional organic solvents and lower-boiling secondary amines that are classified as unsuitable [3].

Herbicide Intermediate Synthesis with Secondary Amine Specificity

N-ethyl-n-butylamine serves as a key intermediate in the synthesis of the thiocarbamate herbicide pebulate (S-propyl butyl(ethyl)carbamothioate) [1]. The compound′s specific substitution pattern (one ethyl, one n-butyl) provides the precise steric and electronic profile required for carbamoylation reactions, differentiating it from tertiary amine analogs such as N,N-diethylbutylamine that lack the reactive N–H hydrogen [2]. Commercial availability at >99% (GC) purity with class-specific impurity quantification (primary amines ≤0.10%, other secondary amines ≤0.10%) supports reproducible synthetic outcomes in agrochemical manufacturing [3].

Pharmaceutical Intermediate for CNS-Active Compounds

In pharmaceutical synthesis, N-ethyl-n-butylamine is utilized as an intermediate in the production of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant [1]. The compound′s secondary amine functionality with a pKa of 10.84±0.19 provides predictable basicity for salt formation and controlled reactivity in subsequent synthetic steps [2]. The physical-chemical differentiation from N,N-diethylbutylamine (bp 136.5 °C vs. 108 °C) enables more facile solvent removal during workup procedures [3].

CO₂-Responsive Formulations with DES Binary Systems

Recent evidence demonstrates that N-ethyl-n-butylamine (EBA) forms effective CO₂-switchable solvent systems when combined with deep eutectic solvents (DES) for enhanced treatment of oily solid waste [1]. The EBA component, with its boiling point of 108 °C and liquid-to-liquid switching behavior upon CO₂ exposure, provides the switchable hydrophilicity mechanism essential for reversible phase separation [2]. This application leverages EBA′s distinct property profile relative to other amines that either gel upon switching (e.g., dibutylamine) or possess boiling points too low for practical application (e.g., N-ethyl-N-propylamine, bp 79 °C) [3].

Application
Selection Property
Validation Focus
Microalgae lipid extraction
LCST-mediated switchable hydrophilicity and temperature-swing recovery
Energy efficiency and lipid yield in wet extraction processes
Herbicide intermediate synthesis
Secondary amine N–H reactivity and asymmetric substitution pattern
Purity profile and batch-to-batch impurity control
Pharmaceutical intermediate synthesis
Moderate boiling point and predictable basicity
Solvent removal and salt formation process control
CO₂-responsive DES formulations
Liquid-to-liquid switching without gelation
Phase separation reversibility and DES compatibility

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